![molecular formula C21H21NO2 B3009735 2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 1020252-32-7](/img/structure/B3009735.png)
2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a useful research compound. Its molecular formula is C21H21NO2 and its molecular weight is 319.404. The purity is usually 95%.
BenchChem offers high-quality 2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Irradiation in Organic Synthesis
Microwave irradiation has been explored to enhance the efficiency of chemical reactions involving active methylene compounds, such as ethyl 1,3-dioxo-indane-2-carboxylate, a derivative similar to the chemical compound . This technique offers benefits like shorter reaction times and increased yields (Rábarová et al., 2004).
Heterocyclic Compound Synthesis
Research has been conducted on the diastereoselective synthesis of N-containing heterocyclic compounds using derivatives like 2-hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione. These compounds have potential applications in various fields of chemistry due to their structural diversity (Saberi et al., 2015).
Spiro Heterocyclization
Spiro heterocyclization, involving compounds such as indan-1,3-dione, has been studied for the synthesis of complex organic compounds. This process is significant in organic chemistry for creating molecules with unique structural and functional properties (Sal’nikova et al., 2019).
Dopamine Receptors Ligands
Research has also been conducted on derivatives of 2,3-dihydro-1H-indene for their potential as dopamine receptor ligands. These studies are crucial in the development of new pharmaceuticals targeting the central nervous system (Claudi et al., 1996).
Synthesis of Dihydropyrimidine Derivatives
A novel synthesis method has been developed for dihydropyrimidine derivatives, which have shown potential in vitro cytotoxicity against certain cancer cell lines. This research highlights the compound's potential use in medicinal chemistry (Udayakumar et al., 2017).
Fulgides with Photochromic Properties
Studies on fulgides based on derivatives similar to the compound have been conducted. These compounds exhibit interesting photochromic properties, making them relevant in materials science for applications like data storage and photoswitching (Balenko et al., 2010).
Charge-Transporting and NLO Properties
Research into compounds combining electron-donating and electron-withdrawing moieties, like the indandione derivatives, has revealed their potential in electronics due to their charge-transporting and nonlinear optical properties. This is significant for the development of new materials in electronics and photonics (Zilinskaite et al., 2015).
properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-methyl-4-propan-2-ylphenyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12(2)16-10-9-15(11-13(16)3)22-14(4)19-20(23)17-7-5-6-8-18(17)21(19)24/h5-12,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENFVUJLTVMPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)
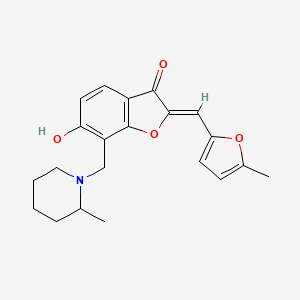
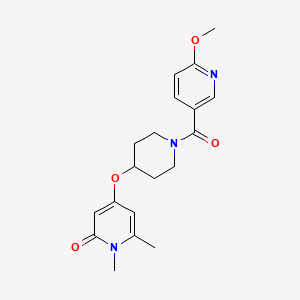
![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)
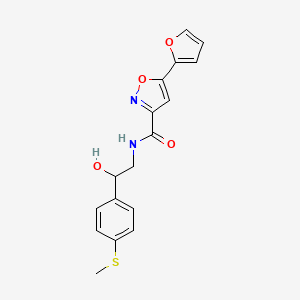
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)
![{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B3009661.png)
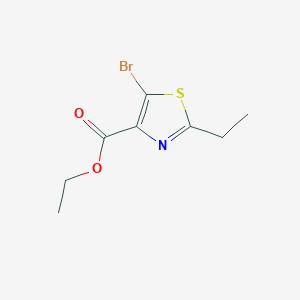

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)
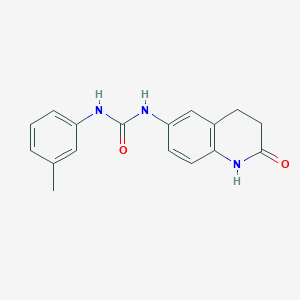
![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)